
Paraxanthine-d6
Übersicht
Beschreibung
Paraxanthine-d6 is an internal standard used for the quantification of paraxanthine . It is an active metabolite of caffeine and is formed via N3-demethylation of caffeine by the cytochrome P450 (CYP) isoform CYP1A2 .
Synthesis Analysis
Paraxanthine-d6 is synthesized via N3-demethylation of caffeine by the cytochrome P450 (CYP) isoform CYP1A2 .Molecular Structure Analysis
The molecular formula of Paraxanthine-d6 is C7H2D6N4O2 . The formal name is 3,7-dihydro-1,7-di(methyl-d3)-1H-purine-2,6-dione .Chemical Reactions Analysis
Paraxanthine-d6 is formed via N3-demethylation of caffeine by the cytochrome P450 (CYP) isoform CYP1A2 .Physical And Chemical Properties Analysis
Paraxanthine-d6 is a crystalline solid . It has a formula weight of 186.2 .Wissenschaftliche Forschungsanwendungen
Toxicological Profile : Paraxanthine has been shown to have no mutagenicity or genotoxicity and demonstrates a favorable toxicological profile in acute and repeated-dose oral toxicity studies in rats (Purpura, Jäger, & Falk, 2021).
Cognitive Function : Paraxanthine has been reported to enhance cognition, with doses of 100 mg and 200 mg showing acute and short-term benefits compared to a placebo, without significant side effects (Xing et al., 2021).
Metabolism in Humans : The metabolism of paraxanthine in humans involves cytochrome P-450 and xanthine oxidase. Allopurinol and cimetidine, inhibitors of xanthine oxidase and cytochrome P-450 respectively, have been used to study the relative importance of these enzymes in paraxanthine biotransformation (Lelo et al., 1989).
Sports Performance : Paraxanthine supplementation in mice indicated a potential for increasing muscle mass, strength, and endurance, as well as enhancing cardiovascular health (Jäger et al., 2022).
Electrochemical Sensing for CYP1A2 Phenotyping : A study developed an electrochemical method for quantifying paraxanthine and caffeine in human saliva. This method aids in CYP1A2 phenotyping, which is important for optimizing dose-response effects in individual patients (Anastasiadi et al., 2020).
Dopamine D-1 Receptors : Paraxanthine has been shown to displace the binding of a radioligand that selectively labels dopamine D-1 receptors, suggesting a possible dopaminergic action (Ferré et al., 1990).
Sympathomimetic Effects : Both caffeine and paraxanthine exhibit similar sympathomimetic actions in humans, increasing diastolic blood pressure, plasma epinephrine levels, and free fatty acids (Benowitz, Jacob, Mayan, & Denaro, 1995).
Sleep and Locomotor Activity : Paraxanthine has been evaluated for its wake-promoting efficacy in a mouse model of narcolepsy, showing greater potency than caffeine in promoting wakefulness, increasing locomotor activity, and elevating body temperature (Okuro et al., 2010).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1,7-bis(trideuteriomethyl)-3H-purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O2/c1-10-3-8-5-4(10)6(12)11(2)7(13)9-5/h3H,1-2H3,(H,9,13)/i1D3,2D3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUNWUDVFRNGTCO-WFGJKAKNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C(=O)N(C(=O)N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1C=NC2=C1C(=O)N(C(=O)N2)C([2H])([2H])[2H] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80703027 | |
| Record name | 1,7-Bis[(~2~H_3_)methyl]-3,7-dihydro-1H-purine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80703027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Paraxanthine-d6 | |
CAS RN |
117490-41-2 | |
| Record name | 1,7-Bis[(~2~H_3_)methyl]-3,7-dihydro-1H-purine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80703027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

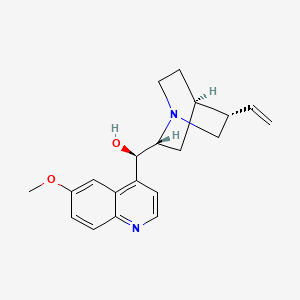
![(2R,3S,4R,5S,6S)-2-[(5-bromo-1H-indol-3-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B7881526.png)
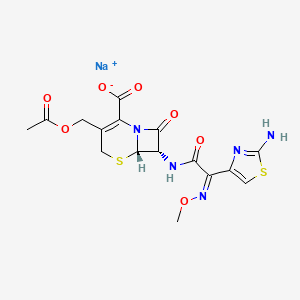
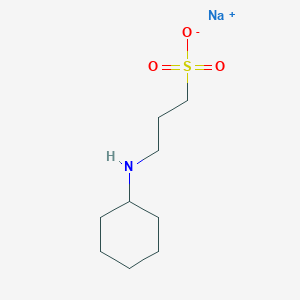
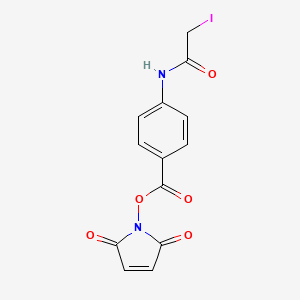
![4-[(2,5-Dioxopyrrol-1-yl)methyl]cyclohexane-1-carboxylic acid;hydrazine;hydrochloride](/img/structure/B7881548.png)

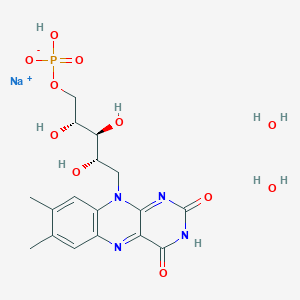
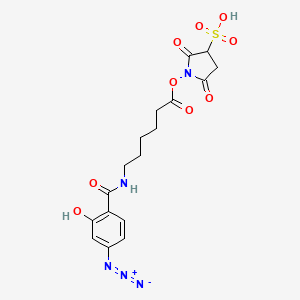
![6H-Oxireno[e][2]benzoxacyclotetradecin-6,12(7H)-dione, 8-chloro-1a,14,15,15a-tetrahydro-9,11-dihydroxy-14-methyl-, (1aR,2Z,4E,14R,15aR)-](/img/structure/B7881572.png)

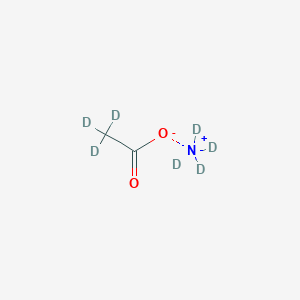
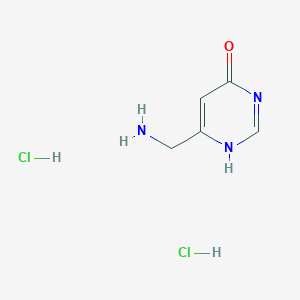
![[4-(3-Hydroxypyridin-1-ium-2-yl)phenyl]azanium;dichloride](/img/structure/B7881605.png)